molecular formula C50H80NO8P B1262576 [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1262576
M. Wt: 854.1 g/mol
InChI Key: KJZGPYYLCQSOIZ-IHSLHUTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes. This specific compound contains two fatty acid chains: eicosapentaenoic acid (20:5) and docosapentaenoic acid (22:5), both of which are polyunsaturated fatty acids with multiple double bonds in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with the respective fatty acids. The process can be carried out using chemical or enzymatic methods. Chemical synthesis often involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to activate the carboxyl groups of the fatty acids, facilitating their attachment to the glycerol backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, where specific lipases are used to catalyze the esterification reaction. These methods are preferred due to their specificity and mild reaction conditions, which help in preserving the integrity of the polyunsaturated fatty acids.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can undergo various chemical reactions, including:

    Oxidation: The multiple double bonds in the fatty acid chains make this compound susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.

    Substitution: The choline headgroup can be substituted with other polar groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts such as transition metals.

    Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2 or phospholipase D under physiological conditions.

    Substitution: Reagents such as alkylating agents can be used to modify the choline headgroup.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids and glycerophosphocholine.

    Substitution: Modified phosphatidylcholines with different polar headgroups.

Scientific Research Applications

[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polyunsaturated phospholipids in various chemical reactions.

    Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and cardiovascular benefits due to its polyunsaturated fatty acid content.

    Industry: Utilized in the formulation of nutraceuticals and functional foods, owing to its health-promoting properties.

Mechanism of Action

The biological effects of [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate are primarily mediated through its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. The polyunsaturated fatty acids in the compound can also be metabolized into bioactive lipid mediators, such as eicosanoids and resolvins, which play roles in inflammation and resolution processes.

Comparison with Similar Compounds

[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can be compared with other phosphatidylcholines containing different fatty acid chains:

    PC(160/181): Contains saturated and monounsaturated fatty acids, leading to different physical properties and biological effects.

    PC(180/204): Contains saturated and polyunsaturated fatty acids, with distinct roles in inflammation and cell signaling.

    PC(226/226): Contains highly unsaturated fatty acids, known for their importance in neural function and development.

The uniqueness of This compound lies in its specific combination of eicosapentaenoic acid and docosapentaenoic acid, which confer unique structural and functional properties to the compound.

Properties

Molecular Formula

C50H80NO8P

Molecular Weight

854.1 g/mol

IUPAC Name

[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C50H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h8-11,14-17,20-23,25,27-28,30-31,33-34,36,48H,6-7,12-13,18-19,24,26,29,32,35,37-47H2,1-5H3/b10-8-,11-9-,16-14-,17-15-,22-20-,23-21-,27-25-,30-28-,33-31-,36-34-/t48-/m1/s1

InChI Key

KJZGPYYLCQSOIZ-IHSLHUTLSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

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